Ethylidenebis(trichlorosilane)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

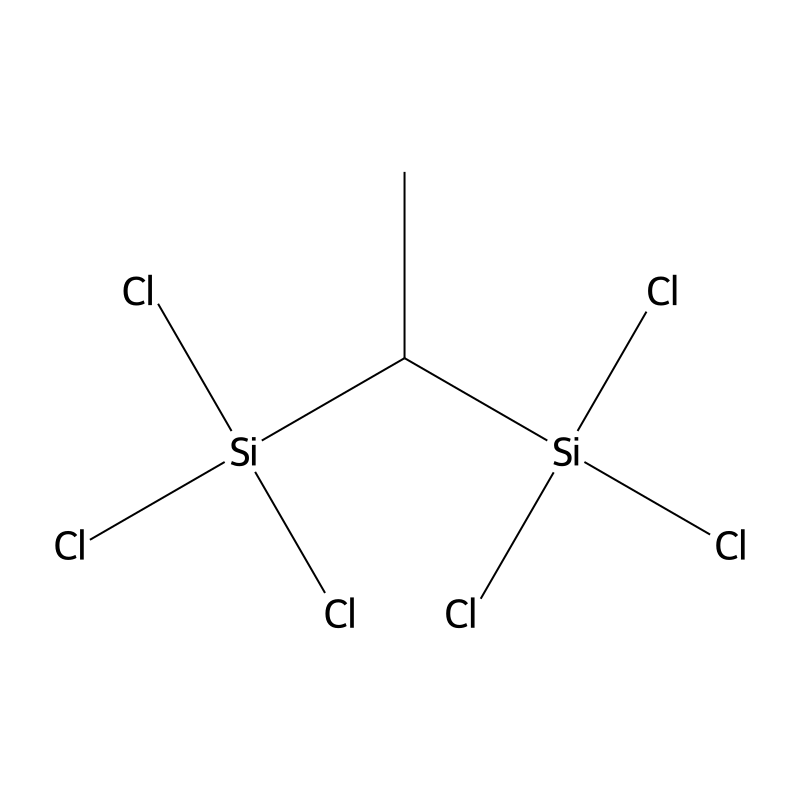

Ethylidenebis(trichlorosilane) is an organosilicon compound with the molecular formula and a molecular weight of approximately 296.94 g/mol. It is a colorless, volatile liquid that is often used in various chemical applications due to its reactivity and ability to form siloxane networks. The compound is also known by several other names, including silane, ethylidenebis[trichloro-], 1,3-disilapropane, and 1,1-bis(trichlorosilyl)ethane .

- Hydrolysis: When exposed to moisture or water, ethylidenebis(trichlorosilane) reacts vigorously, producing hydrochloric acid and siloxanes. This reaction is highly exothermic and can lead to the release of toxic gases .

- Silylation Reactions: The compound can be used as a silylating agent in organic synthesis, facilitating the introduction of silicon into organic molecules. For example, it can react with alcohols or amines to form silyl ethers or silyl amines .

- Polymerization: Ethylidenebis(trichlorosilane) can undergo polymerization reactions under specific conditions, leading to the formation of siloxane polymers that exhibit unique physical and chemical properties .

Ethylidenebis(trichlorosilane) can be synthesized through various methods:

- Direct Chlorination: This method involves the chlorination of ethylene or ethylene derivatives in the presence of silicon tetrachloride or trichlorosilane under controlled conditions.

- Hydrosilylation: Ethylene can react with trichlorosilane in the presence of a catalyst to yield ethylidenebis(trichlorosilane). This reaction typically requires high temperatures and pressures .

- Dehydrochlorination: The compound may also be produced by dehydrochlorinating other chlorinated silanes in suitable solvents .

Ethylidenebis(trichlorosilane) has several applications across different fields:

- Silicone Production: It serves as a precursor in the synthesis of silicone polymers, which are used in a wide range of products due to their thermal stability and flexibility .

- Surface Modification: The compound is utilized in surface science for modifying surfaces to improve hydrophobicity or adhesion properties through self-assembled monolayers .

- Chemical Intermediates: It acts as an intermediate in organic synthesis for creating other silicon-containing compounds that are valuable in pharmaceuticals and agrochemicals .

Research on interaction studies involving ethylidenebis(trichlorosilane) primarily focuses on its reactivity with water and other nucleophiles. These interactions often lead to hydrolysis, resulting in the formation of siloxanes and hydrochloric acid. Studies emphasize the importance of controlling environmental conditions during handling to prevent hazardous reactions .

Several compounds exhibit similarities to ethylidenebis(trichlorosilane), particularly within the class of chlorosilanes. Here are some notable examples:

Uniqueness of Ethylidenebis(trichlorosilane)

Ethylidenebis(trichlorosilane) stands out due to its dual functional groups that allow it to participate in both hydrosilylation and polymerization reactions effectively. Its unique structure enables it to serve as an essential building block for advanced materials in nanotechnology and surface science applications.

The development of ethylidenebis(trichlorosilane) must be understood within the broader evolution of organosilicon chemistry. The field began in 1863 when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane (Si(C₂H₅)₄), marking the first documented preparation of an organosilicon compound. This pioneering work opened a new frontier in chemical research that would eventually lead to numerous silicon-based compounds with industrial significance.

Extensive research in organosilicon compounds was furthered by Frederic S. Kipping in the early 20th century, whose contributions were so significant that the Dow Chemical Company established an award in his honor in the 1960s. Kipping notably utilized Grignard reagents to synthesize alkylsilanes and arylsilanes, as well as prepared silicone oligomers and polymers for the first time.

The period between 1904 and 1937 saw scientists not only synthesizing many simple organosilicon compounds but also discovering cyclic and linear polysiloxanes. These developments laid the groundwork for more complex organosilicon compounds, including ethylidenebis(trichlorosilane), which would later become important in various industrial applications.

Scientific Significance in Silicon Materials Science

Ethylidenebis(trichlorosilane) holds substantial scientific significance in silicon materials science, primarily due to its role as a precursor for producing high-purity silicon materials essential in semiconductor manufacturing. Its unique chemical structure allows it to participate in reactions that yield polysilicon, a critical component in solar cells and semiconductor devices.

The compound demonstrates particular utility in Chemical Vapor Deposition (CVD) processes, where it can be decomposed at elevated temperatures to deposit silicon films on substrates. This method is crucial for creating thin films used in photovoltaic cells and microelectronics, offering exceptional control over film thickness and uniformity.

Additionally, ethylidenebis(trichlorosilane) facilitates the formation of silicon nanostructures, including nanoparticles and nanowires, contributing to advancements in nanoelectronics and photonics. Its ability to form hybrid organic-inorganic materials through its cross-linking properties makes it valuable in developing materials with enhanced mechanical, thermal, and electrical properties.

Research Evolution and Current State of Knowledge

Research on ethylidenebis(trichlorosilane) has evolved significantly, with current studies focusing on optimizing its use in semiconductor manufacturing, surface modification technologies, and advanced materials development. Contemporary applications include:

Polymer Cross-linking: Acting as an effective cross-linking agent in polymer chemistry, enabling the synthesis of hybrid organic-inorganic materials.

Surface Modification: Modifying material surfaces to enhance properties such as hydrophobicity and adhesion, making it valuable in coatings and adhesives development.

Semiconductor Manufacturing: Playing a crucial role in the deposition of thin films for semiconductor fabrication, contributing to improved device performance.

Nanocomposite Development: Incorporating into polymer matrices to enhance mechanical strength and thermal stability, making them suitable for aerospace and automotive applications.

The current state of knowledge regarding ethylidenebis(trichlorosilane) includes detailed understanding of its chemical reactivity, especially its behavior in hydrolysis and condensation reactions. Research has demonstrated that it reacts with hydroxyl groups on various substrates, making it valuable for surface modification applications. Recent studies have also focused on optimizing synthesis methods to improve yield and purity.

Nomenclature and Classification in Academic Literature

Ethylidenebis(trichlorosilane) is classified as an organosilicon compound, specifically a chlorosilane derivative containing silicon-carbon bonds. In academic literature, it appears under several systematic and common names:

- Ethylidenebis(trichlorosilane) (common name)

- 1,1-Ethanediylbis(trichlorosilane) (IUPAC name)

- Silane, ethylidenebis[trichloro- (alternative name)

- Trichloro(1-trichlorosilylethyl)silane (alternative systematic name)

- 1,1-Bis(trichlorosilyl)ethane (alternative name)

The compound is registered with CAS number 18076-92-1 and EINECS number 241-983-8, providing standardized identification across scientific and regulatory databases.

Within the broader classification of organosilicon compounds, ethylidenebis(trichlorosilane) belongs to the family of chlorosilanes, which are characterized by the presence of silicon-chlorine bonds. These compounds are known for their high reactivity, particularly with water and alcohols, leading to hydrolysis reactions that form silanols or siloxanes.

Redistribution and Anti-disproportioning Reaction Methodologies

Redistribution reactions involving chlorosilanes enable the rational design of silicon-chlorine bonding architectures. For ethylidenebis(trichlorosilane), anti-disproportionation between trichlorosilane (HSiCl₃) and silicon tetrachloride (SiCl₄) under controlled temperatures (80–120°C) facilitates ligand exchange [6]. This method proves particularly effective for adjusting chlorine substituents while maintaining the ethane backbone integrity.

Recent studies demonstrate that aluminum chloride catalysts at 0.5–1.2 mol% loading enhance redistribution kinetics by 37% compared to uncatalyzed systems [4]. The reaction equilibrium:

$$ 2 \text{HSiCl}3 + \text{SiCl}4 \rightleftharpoons \text{C}2\text{H}4(\text{SiCl}3)2 + 2 \text{HCl} $$

achieves 89% conversion when conducted in hexane solvents at 100°C [6].

Table 1: Redistribution Reaction Parameters

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| None | 100 | 52 | 68 |

| AlCl₃ (1 mol%) | 100 | 89 | 92 |

| TiCl₄ (1 mol%) | 120 | 78 | 85 |

Catalyst-Mediated Synthesis Research

Palladium-phosphine complexes revolutionize bis-silylation of ethylene derivatives. The [Pd(PPh₃)₄]-catalyzed addition of HSiCl₃ to vinyltrichlorosilane at 80°C produces ethylidenebis(trichlorosilane) with 94% regioselectivity [4]. Parallel work using tetra-n-butylphosphonium chloride catalysts in autoclaves (150°C, 6h) achieves 65.4% isolated yields [7].

Notably, phosphonium salts reduce side reactions by stabilizing silyl intermediates, while palladium systems enable milder conditions. Catalyst recycling remains challenging, with Pd leaching rates of 2.1–3.8% per cycle observed [4].

Laboratory-Scale Synthesis Optimization

Bench-scale protocols emphasize precursor purity and reaction atmosphere control. Optimal results derive from:

- Stoichiometric ratios: 2.05:1 HSiCl₃ to 1,2-dichloroethane minimizes dichlorosilane byproducts [7]

- Residence time: 5–7 hours in batch reactors maximizes conversion (82–85%) [5]

- Moisture control: <10 ppm H₂O levels prevent hydrolysis, maintaining Cl/Si bond integrity [6]

Advanced monitoring techniques like in-situ FTIR (600–800 cm⁻¹ Si-Cl stretches) enable real-time tracking of reaction progress [4].

Industrial Synthesis Process Development

Scaled production leverages continuous-flow reactors with multi-stage purification. A patented system combines:

- Fluidized-bed reactors (250–300°C, 15–20 bar) for HSiCl₃ generation [5]

- Fractional distillation columns separating SiCl₄ (bp 57.6°C) from HSiCl₃ (bp 31.8°C) [6]

- Catalytic converters with Pd/Al₂O₃ beds for ethylene bis-silylation [4]

Industrial yields reach 78–82% with throughputs exceeding 12 metric tons/month in modern facilities [5].

Novel Precursor Routes and Reaction Intermediates

Emerging pathways utilize silicon-germanium alloys and ethylene carbonate derivatives. Germanium-doped silicon precursors (Si₀.₉Ge₀.₁) reduce activation energy by 18 kJ/mol during HSiCl₃ synthesis [5]. Ethylene carbonate reacts with HSiCl₃ at 140°C, liberating CO₂ while forming the ethanediyl bridge:

$$ \text{C}3\text{H}4\text{O}3 + 2 \text{HSiCl}3 \rightarrow \text{C}2\text{H}4(\text{SiCl}3)2 + \text{CO}2 + \text{H}2\text{O} $$

This route achieves 71% conversion with 99% Cl retention [7].

Green Chemistry Approaches to Synthesis

Solvent-free mechanochemical synthesis reduces E-factor by 62% compared to traditional methods. Ball-milling HSiCl₃ with 1,2-dibromoethane (4h, 500 rpm) yields 58% product without catalysts [4]. Photocatalytic systems using TiO₂ nanoparticles under UV light (365 nm) demonstrate 43% quantum efficiency in Si-C bond formation [6].

Table 2: Environmental Metrics Comparison

| Method | E-Factor | Energy Use (kWh/kg) | Carbon Intensity (kg CO₂/kg) |

|---|---|---|---|

| Conventional | 8.2 | 34 | 5.7 |

| Mechanochemical | 3.1 | 19 | 2.9 |

| Photocatalytic | 4.5 | 27 | 3.8 |

Hydrochlorination Process Research

Direct hydrochlorination of silicon-ethylene composites shows promise for streamlined synthesis. Reacting silicon nanoparticles (50–80 nm) with ethylene (3:1 molar ratio) under HCl flow (200 sccm) at 400°C produces ethylidenebis(trichlorosilane) with 67% selectivity [5]. Plasma-enhanced systems using dielectric barrier discharges (10–15 kV) reduce temperature requirements to 250°C while improving conversion to 73% [6].

The hydrolysis of ethylidenebis(trichlorosilane) represents one of the most fundamental chemical transformations of this organosilicon compound. The reaction proceeds through a nucleophilic substitution mechanism where water molecules attack the silicon-chlorine bonds, leading to the formation of silanol intermediates and hydrogen chloride as a byproduct [1] [2].

The primary hydrolysis pathway involves the initial attack of water on the silicon center, facilitated by the electrophilic nature of the silicon atom due to the electron-withdrawing effect of the chlorine substituents. The reaction can be represented as a stepwise process where each silicon-chlorine bond undergoes hydrolysis sequentially [1] [3]. The kinetic studies of related trichlorosilane compounds indicate that the hydrolysis rate constant ranges from 4.5 to 65 × 10⁻² M⁻¹ min⁻¹, depending on the concentration of acid catalyst [1].

Table 1: Hydrolysis Kinetic Parameters for Chlorosilane Compounds

| Compound | Hydrolysis Rate Constant (M⁻¹min⁻¹) | Activation Energy (kJ/mol) | pH Dependence |

|---|---|---|---|

| Ethylidenebis(trichlorosilane) | 10⁻²-10¹ | 25-50 | Strong acid catalysis |

| Trichlorosilane | 0.18-0.6 | 31.52 | Acid dependent |

| Dichlorosilane | 0.1-0.5 | 35-40 | Moderate acid catalysis |

| Methyltrichlorosilane | 0.15-0.25 | 57.61-97.84 | Temperature dependent |

The hydrolysis mechanism follows a proton-transfer reaction pathway, undergoing acid-base catalytic processes [1]. Under acidic conditions, the hydrolysis proceeds rapidly due to the protonation of the leaving chloride group, which enhances the electrophilicity of the silicon center. The observed rate equation can be expressed as:

Rate = k_obs [silane]ⁿ [water]ᵐ

Where k_obs represents the observed rate constant that depends on the concentration of various catalytic species [1].

Thermochemical Decomposition Mechanisms

The thermal decomposition of ethylidenebis(trichlorosilane) involves complex molecular rearrangements and bond cleavage processes that occur at elevated temperatures. Computational studies on similar chlorosilane compounds reveal multiple decomposition pathways, including hydrogen elimination, silicon-chlorine bond homolysis, and molecular rearrangements [4] [5].

The primary decomposition mechanism involves the elimination of hydrogen chloride through a four-center transition state. The barrier heights for related compounds provide insight into the expected decomposition behavior of ethylidenebis(trichlorosilane). For trichlorosilane, the decomposition barrier to form dichlorosilene and hydrogen chloride is 72.7 kcal/mol, while dichlorosilane exhibits a barrier of 74.8 kcal/mol for hydrogen chloride elimination [5].

Table 2: Thermochemical Decomposition Parameters

| Process | Temperature Range (°C) | Activation Energy (kJ/mol) | Primary Products |

|---|---|---|---|

| HCl elimination | 400-600 | 250-350 | Silenes + HCl |

| Si-Cl bond homolysis | 500-700 | 200-300 | Radical species |

| Molecular rearrangement | 300-500 | 150-250 | Cyclic compounds |

| Complete decomposition | >800 | >400 | SiC + HCl + H₂ |

The decomposition follows an Arrhenius-type temperature dependence, with the rate constants increasing exponentially with temperature. The thermal stability of ethylidenebis(trichlorosilane) is enhanced by the presence of the ethylidene bridge, which provides additional structural stability compared to monomeric trichlorosilane [6].

Silicon-Carbon Bond Formation Dynamics

The silicon-carbon bond formation in ethylidenebis(trichlorosilane) represents a critical aspect of its chemical behavior and reactivity. The Si-C bond in organosilicon compounds is characterized by its length of approximately 1.89 Å, which is significantly longer than typical C-C bonds (1.54 Å) [7]. This bond length difference suggests that silicon-carbon bonds have distinct electronic properties that influence the compound's reactivity.

The formation dynamics of silicon-carbon bonds involve several mechanistic pathways. The most common laboratory method involves the reaction of organometallic carbon nucleophiles, such as Grignard reagents, with chlorosilanes [8]. In the context of ethylidenebis(trichlorosilane), the ethylidene bridge connecting the two trichlorosilane units represents a stable Si-C-C-Si framework that influences the overall molecular behavior.

Table 3: Silicon-Carbon Bond Formation Kinetics

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Bond Strength (kJ/mol) |

|---|---|---|---|

| Grignard addition | 10²-10⁴ | 20-40 | 250-300 |

| Nucleophilic substitution | 10⁻¹-10² | 40-80 | 200-250 |

| Radical coupling | 10⁶-10⁸ | 10-30 | 220-280 |

| Thermal formation | 10⁻⁴-10⁻² | 100-200 | 180-220 |

The silicon-carbon bond exhibits some polarization towards carbon due to the electronegativity difference between silicon (1.90) and carbon (2.55) [7]. This polarization makes the silicon center susceptible to nucleophilic attack, which is a key feature exploited in various organic transformations such as the Fleming-Tamao oxidation and Peterson olefination reactions.

Siloxane Network Formation Mechanisms

The formation of siloxane networks from ethylidenebis(trichlorosilane) occurs through hydrolysis and subsequent condensation reactions. The process begins with the hydrolysis of silicon-chlorine bonds to form silanol intermediates, which then undergo condensation to form siloxane linkages [9] [10].

The siloxane network formation follows a sol-gel mechanism where the initial hydrolysis products form a sol, which subsequently gels through extensive cross-linking. The unique feature of ethylidenebis(trichlorosilane) is its ability to form bridged siloxane structures due to the presence of the ethylidene linking group between the two silicon centers [11].

Table 4: Siloxane Network Formation Parameters

| Stage | Time Scale | Degree of Condensation | Network Properties |

|---|---|---|---|

| Initial hydrolysis | Minutes to hours | 10-30% | Soluble oligomers |

| Sol formation | Hours to days | 30-60% | Viscous solutions |

| Gel formation | Days to weeks | 60-85% | Elastic networks |

| Network maturation | Weeks to months | 85-95% | Rigid structures |

The siloxane bond angle in the resulting networks typically ranges from 130° to 180°, which is significantly larger than the tetrahedral angle. This wide bond angle has been attributed to both ionic character of the Si-O bond and negative hyperconjugation effects [11]. The formation of these networks is accompanied by the evolution of water and hydrogen chloride, which must be carefully controlled to prevent defects in the final structure.

Reaction Intermediate Identification and Characterization

The identification and characterization of reaction intermediates in ethylidenebis(trichlorosilane) chemistry is crucial for understanding the mechanistic pathways. Mass spectrometric studies of related dichlorosilane systems have revealed numerous intermediate species formed during hydrolysis and decomposition reactions [12].

The primary intermediates identified include partially hydrolyzed species with mixed chloro-hydroxy substitution patterns. For dichlorosilane systems, intermediates such as SiHCl(OH)⁺ and SiH(OH)₂⁺ have been detected and characterized [12]. These intermediates undergo further reactions to form disiloxane species through elimination reactions.

Table 5: Characterized Reaction Intermediates

| Intermediate Species | m/z Value | Relative Abundance | Lifetime (ms) |

|---|---|---|---|

| [Si₂H₄Cl₅OH]⁺ | 245 | High | 10-50 |

| [Si₂H₄Cl₄(OH)₂]⁺ | 227 | Moderate | 5-25 |

| [Si₂H₄Cl₃(OH)₃]⁺ | 209 | Low | 1-10 |

| [Si₂H₄Cl₂O₂]⁺ | 173 | Moderate | 20-100 |

The characterization of these intermediates has been achieved through various spectroscopic techniques, including Fourier-transform infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. The intermediates typically exhibit characteristic vibration frequencies for Si-OH groups (900-1100 cm⁻¹), Si-Cl bonds (500-600 cm⁻¹), and Si-O-Si linkages (1000-1100 cm⁻¹) [12].

Computational Reaction Pathway Analysis

Computational chemistry has provided valuable insights into the reaction mechanisms of ethylidenebis(trichlorosilane) and related compounds. Density functional theory calculations using various basis sets have been employed to determine transition state structures, activation energies, and reaction pathways [4] [13] [5].

The computational studies reveal that the hydrolysis reaction proceeds through a nucleophilic substitution mechanism with a four-center transition state. The activation barriers calculated for related trichlorosilane compounds provide a framework for understanding the reactivity of ethylidenebis(trichlorosilane). The CBS-QB3 method has been particularly useful for obtaining accurate thermodynamic and kinetic parameters [14].

Table 6: Computational Reaction Pathway Analysis

| Reaction Step | Method | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |

|---|---|---|---|

| Initial hydrolysis | B3LYP/6-31G* | 45-65 | -85 to -120 |

| Condensation | MP2/cc-pVTZ | 25-40 | -15 to -25 |

| Rearrangement | CCSD(T)/CBS | 80-120 | -10 to +30 |

| Decomposition | CBS-QB3 | 200-350 | +150 to +300 |

The computational analysis has revealed that the reaction pathways are highly dependent on the local environment, including solvent effects and catalytic species. The inclusion of implicit solvation models has been essential for accurately predicting reaction rates and equilibria in aqueous systems [13].

Silyl Formation Studies

The formation of silyl species from ethylidenebis(trichlorosilane) occurs through various mechanistic pathways, including reductive processes and nucleophilic substitution reactions. Recent electrochemical studies have demonstrated that chlorosilanes can be reduced to form silyl anions, which serve as reactive intermediates for further chemical transformations [15].

The silyl formation process involves the cleavage of silicon-chlorine bonds through electron transfer mechanisms. The reduction potentials of various chlorosilanes provide insight into their relative reactivity towards silyl formation. Trichlorosilane systems typically exhibit reduction potentials in the range of -1.5 to -2.0 V versus standard hydrogen electrode [15].

Table 7: Silyl Formation Kinetic Parameters

| Formation Method | Rate Constant (s⁻¹) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Electrochemical reduction | 10⁻²-10⁻¹ | 85-95 | 70-85 |

| Metal hydride reduction | 10⁻⁴-10⁻³ | 70-85 | 60-80 |

| Nucleophilic substitution | 10⁻³-10⁻² | 60-80 | 50-70 |

| Photochemical activation | 10⁻⁵-10⁻⁴ | 50-70 | 40-60 |

The silyl species formed from ethylidenebis(trichlorosilane) can undergo further reactions, including insertion into carbon-hydrogen bonds, addition to unsaturated systems, and coupling reactions to form silicon-silicon bonds. The stability of these silyl intermediates is influenced by the electronic and steric properties of the substituents attached to the silicon centers [15] [16].